molecular formula C16H15N3O2S3 B2662799 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1421528-56-4

4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2662799
CAS No.: 1421528-56-4
M. Wt: 377.5
InChI Key: MRGTVLMXMKHLDE-UHFFFAOYSA-N
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Description

4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of thiophene rings, which are five-membered rings containing sulfur, and a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation .

Comparison with Similar Compounds

4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-propyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S3/c1-2-4-11-15(24-19-18-11)16(21)17-9-10-6-7-13(23-10)14(20)12-5-3-8-22-12/h3,5-8H,2,4,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGTVLMXMKHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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